molecular formula C8H8Cl2N2O B1615701 2-Amino-N-(2,6-dichlorophenyl)acetamide CAS No. 67624-94-6

2-Amino-N-(2,6-dichlorophenyl)acetamide

Cat. No.: B1615701
CAS No.: 67624-94-6
M. Wt: 219.06 g/mol
InChI Key: HHUFLAVESWRHIP-UHFFFAOYSA-N
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Description

2-Amino-N-(2,6-dichlorophenyl)acetamide is an organic compound with the molecular formula C8H8Cl2N2O It is a derivative of acetamide, where the acetamide group is substituted with an amino group and a 2,6-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2,6-dichlorophenyl)acetamide typically involves the reaction of 2,6-dichloroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product.

Reaction Steps:

  • 2,6-Dichloroaniline reacts with chloroacetyl chloride in the presence of triethylamine to form an intermediate.
  • The intermediate is then treated with ammonia to produce this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2,6-dichlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The amino and dichlorophenyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

2-Amino-N-(2,6-dichlorophenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic drugs.

    Biology: The compound is studied for its effects on biological systems, including its interactions with enzymes and receptors.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with specific properties, such as polymers and coatings.

    Industry: The compound is used as an intermediate in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2,6-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloroaniline: A precursor in the synthesis of 2-Amino-N-(2,6-dichlorophenyl)acetamide.

    N-(2,6-Dichlorophenyl)acetamide: A structurally similar compound with different functional groups.

    2-Amino-N-(2,6-dimethylphenyl)acetamide: A similar compound with methyl groups instead of chlorine atoms.

Uniqueness

This compound is unique due to the presence of both amino and dichlorophenyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-amino-N-(2,6-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c9-5-2-1-3-6(10)8(5)12-7(13)4-11/h1-3H,4,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUFLAVESWRHIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40217938
Record name Acetanilide, 2-amino-2',6'-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67624-94-6
Record name Acetanilide, 2-amino-2',6'-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067624946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetanilide, 2-amino-2',6'-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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